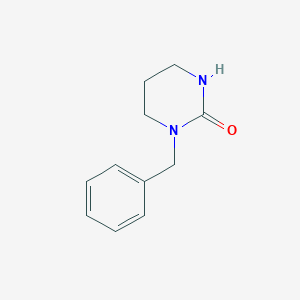
2(1H)-Pyrimidinone, tetrahydro-1-(phenylmethyl)-
描述
The compound "2(1H)-Pyrimidinone, tetrahydro-1-(phenylmethyl)-" is a derivative of pyrimidinone, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidinones are an important class of compounds due to their presence in many biological molecules and pharmaceuticals. The tetrahydro-1-(phenylmethyl) substitution indicates the presence of a benzyl group attached to the nitrogen of the pyrimidinone ring, which may influence the compound's biological activity and physical properties.
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves the use of various organic reactions. For instance, the Mannich reaction has been employed to obtain N-mono and N,N-bis(aminomethyl) derivatives of tetrahydro-2(1H)-pyrimidinone, which exhibit marked antiviral activity . Additionally, the aza-Wittig reaction followed by base-catalyzed cyclization has been used to synthesize tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives, with the crystal structure of intermediates characterized to understand the reaction mechanism . Other synthetic approaches include the transformation of 3-amino-2-mercapto-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one into various bioactive derivatives, showcasing the versatility of pyrimidinone chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives has been extensively studied using techniques like X-ray crystallography. For example, the crystal structure of dihydro-1,3,5,5-tetramethyl-2-(1-phenylethylidene)-4,6(1H,5H)-pyrimidinedione reveals a boat conformation for the dihydropyrimidine ring and intermolecular interactions within the crystal lattice . Similarly, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone has been determined, showing that the pyrimidinone ring is planar and the molecules are linked by strong intermolecular hydrogen bonds .
Chemical Reactions Analysis
Pyrimidinone derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For instance, the synthesis of 2-amino-6-hydroxymethyl-4-(3H)pyrido[3,2-d]pyrimidinone involves selenium dioxide oxidation followed by sodium borohydride reduction, although the resulting compounds showed only weak inhibitory activity in biological assays . The reactivity of tetrahydro-4-phenylspiro( benzopyran-2,4'(1'H)-pyrimidin)-2'(3'H)-ones and -thiones has also been explored, demonstrating the potential for creating diverse heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinone derivatives are influenced by their molecular structure. For example, the crystal and molecular structure analysis of 3,4-dihydro-6-(2-hydroxyphenyl)-5-nitro-4-phenylpyrimidin-2(1H)-one provides insights into its conformation and potential intermolecular interactions, which can affect solubility, stability, and reactivity . The synthesis and characterization of these compounds, including their crystal structures, are crucial for understanding their properties and optimizing their use in various applications.
科学研究应用
Antiviral Activity
2(1H)-Pyrimidinone, Tetrahydro-1-(phenylmethyl)- and its derivatives have been found to exhibit marked antiviral activity. Research on N-mono and N,N-bis(aminomethyl) derivatives of tetrahydro-2-(1H)-pyrimidinone highlighted their significant antiviral properties, especially against fowl plague virus and Semliki Forest virus. These findings suggest potential applications in developing antiviral treatments or research tools (Sidzhakova et al., 1982) (Galabov et al., 1984).
Chemical Synthesis and Transformations
The compound and its variants have been utilized in chemical synthesis. Research on the preparation of N-aryl-2,4-diaminopentanes via reductive ring opening of 1-aryl-3,4,5,6-tetrahydro-2-(1H)pyrimidinones is an example of its application in chemical transformations. This kind of research aids in understanding the reactivity and potential utility of the compound in various chemical syntheses (Kashima et al., 1981).
Pharmaceutical Research
In pharmaceutical research, derivatives of 2(1H)-Pyrimidinone, Tetrahydro-1-(phenylmethyl)- have been explored for their potential as nonpeptide angiotensin II antagonists, showing significant antihypertensive properties. This indicates the compound's potential role in the development of new medications for conditions like hypertension (Salimbeni et al., 1995).
Structural Studies
Structural analysis of derivatives of this compound, such as 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, has been conducted. Such studies contribute to a deeper understanding of the molecular structure and properties, which is essential for further applications in pharmaceutical and chemical industries (Craciun et al., 1998).
Interaction with Biological Systems
The compound's interaction with human serum proteins, such as transferrin and albumin, has been studied, providing insights into its potential biological activity and pharmacokinetics. This is crucial for developing drug delivery systems and understanding the compound's behavior in biological systems (Gonçalves et al., 2013).
Antiphytoviral Activity
The compound has also been investigated for its antiphytoviral activity, showing effectiveness against viruses like tomato mosaic virus and cucumber mosaic virus. This opens up possibilities for its use in agricultural applications (Yordanova et al., 1996).
属性
IUPAC Name |
1-benzyl-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-12-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSFKEGGQALVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539721 | |
| Record name | 1-Benzyltetrahydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyltetrahydropyrimidin-2(1H)-one | |
CAS RN |
34790-80-2 | |
| Record name | 1-Benzyltetrahydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1,3-diazinan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



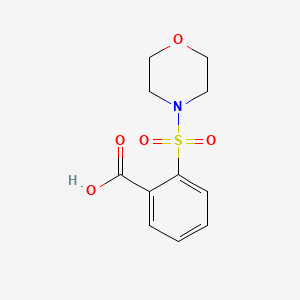

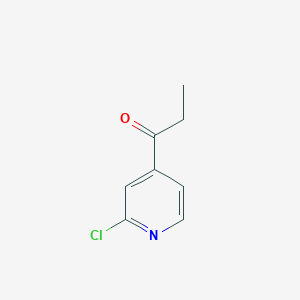
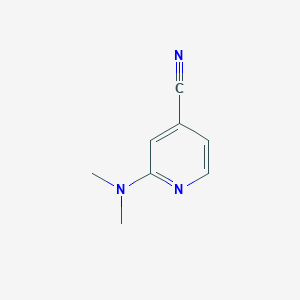
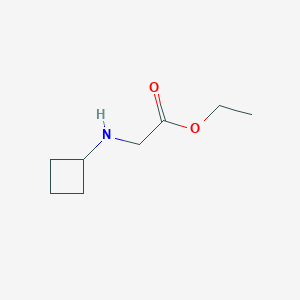
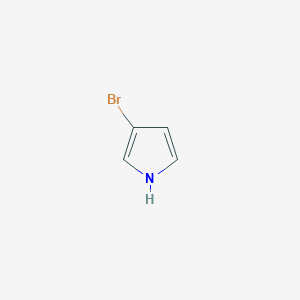
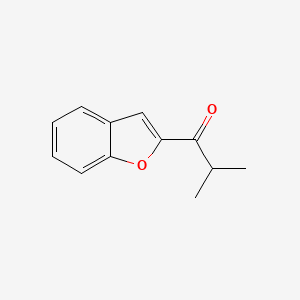


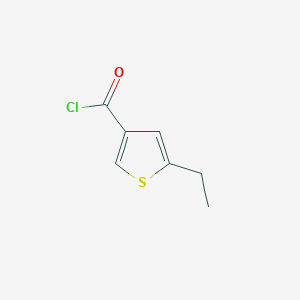

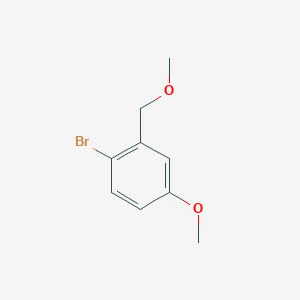
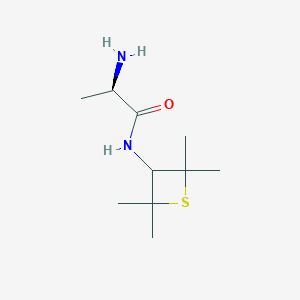
![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)